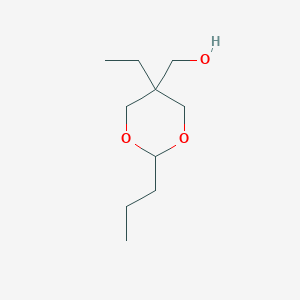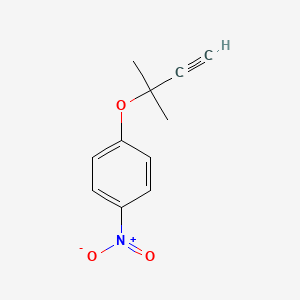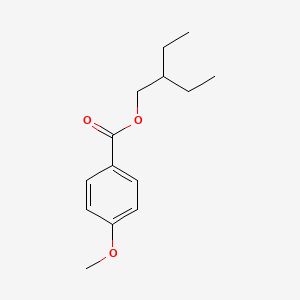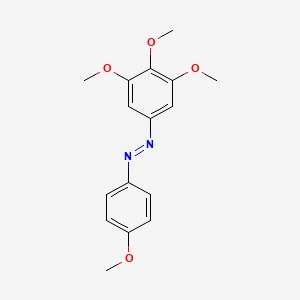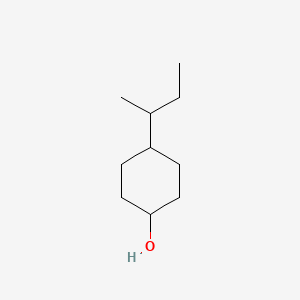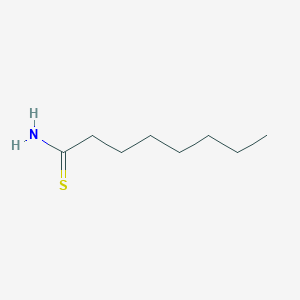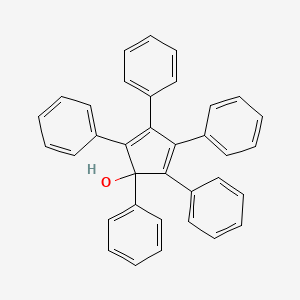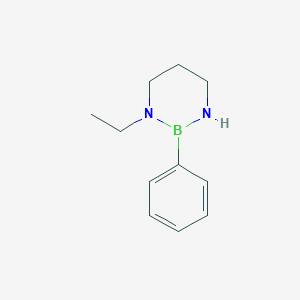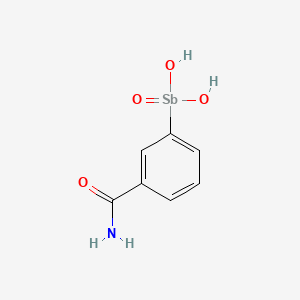
3-(Dihydroxy(oxido)stibino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dihydroxy(oxido)stibino)benzamide is an organoantimony compound with the molecular formula C7H8NO4Sb This compound is characterized by the presence of a benzamide moiety attached to a dihydroxy(oxido)stibino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxy(oxido)stibino)benzamide typically involves the reaction of antimony trioxide with 3-aminobenzoic acid in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Sb2O3+C7H7NO2+Oxidizing Agent→C7H8NO4Sb
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of higher oxidation state antimony compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Reduction Products: Lower oxidation state antimony derivatives.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
3-(Dihydroxy(oxido)stibino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes and pathways. The compound’s antimony moiety plays a crucial role in its biological activity, often interacting with thiol groups in proteins and enzymes, thereby disrupting their function.
Comparaison Avec Des Composés Similaires
- 3-(Dihydroxy(oxido)stibino)benzoic acid
- 3-(Dihydroxy(oxido)stibino)phenol
- 3-(Dihydroxy(oxido)stibino)aniline
Comparison: 3-(Dihydroxy(oxido)stibino)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
5430-28-4 |
|---|---|
Formule moléculaire |
C7H8NO4Sb |
Poids moléculaire |
291.90 g/mol |
Nom IUPAC |
(3-carbamoylphenyl)stibonic acid |
InChI |
InChI=1S/C7H6NO.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H2,8,9);2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
QKMYRCIMBGFCGV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)


